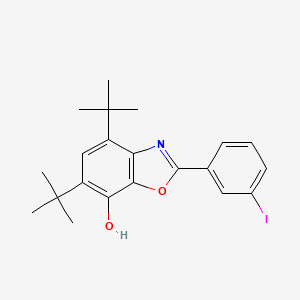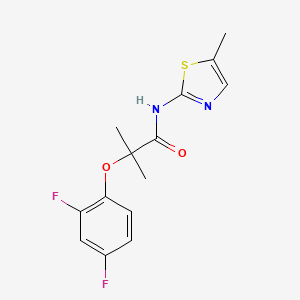![molecular formula C13H15N3O2 B5195760 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5195760.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Mechanism of Action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has also been reported to exhibit antibacterial and antifungal activities against various pathogens.
Advantages and Limitations for Lab Experiments
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several advantages for lab experiments, including its ease of synthesis, high yield, and potential applications in various fields. However, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, including the synthesis of novel derivatives with improved biological activities, the investigation of its mechanism of action, and the development of new applications in various fields. Moreover, the potential use of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide as a diagnostic tool for various diseases, such as cancer and inflammation, should be explored. Finally, the safety and toxicity of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide should be thoroughly investigated to ensure its safe use in various applications.
Synthesis Methods
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to exhibit significant antitumor activity against various cancer cell lines. Moreover, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. In materials science, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been used as a building block for the synthesis of novel polymers and organic materials. In agriculture, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been used as a plant growth regulator and insecticide.
properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-11(17)14-8-12-15-13(16-18-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZVRKXXZALELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5195677.png)
![1-[(4-methylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5195693.png)
![rel-(2R,3R)-3-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5195698.png)
![4-[5-[4-(dimethylamino)phenyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5195701.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-3-phenylacrylamide](/img/structure/B5195705.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methylaniline](/img/structure/B5195710.png)
![1-(4-biphenylyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5195719.png)
![3-methyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195723.png)
![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)

![4-cyano-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B5195751.png)
![11-(5-ethyl-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5195755.png)
![4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)
